molecular formula C12H11N3O4 B1386321 2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1189765-13-6

2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No. B1386321
CAS RN: 1189765-13-6
M. Wt: 261.23 g/mol
InChI Key: MKMUCICMDIXLLS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized via N–H functionalization . For example, Indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions, resulted in imidazol .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound. It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds can be synthesized via N–H functionalization . This involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Antileishmanial Agents

Compounds similar to “2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL). These compounds, particularly derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, have shown potential in vitro antileishmanial activity and in vivo inhibition of parasite burden in infected mice .

Cancer Therapy

Derivatives of 1H-pyrrolo[2,3-b]pyridine, which share a similar pyrrolo core structure with the compound , have been reported to possess potent activities against fibroblast growth factor receptors (FGFRs). These receptors are essential in various types of tumors, and targeting FGFRs is an attractive strategy for cancer therapy. The derivatives have shown to inhibit cancer cell proliferation, migration, and invasion .

Asymmetric Synthesis

The compound (S)-3,3-Diphenyl-1-methylpyrrolidino[1,2-c]-1,3,2-oxazaborole, which contains a similar pyrrolo[1,2-c] structure, is employed in the asymmetric reduction of prochiral ketones. This application is crucial for the enantioselective synthesis of α-hydroxy acids, α-amino acids, and other chiral molecules .

Synthesis of Imidazol[1,5-a]indoles

A practical route to synthesize imidazol[1,5-a]indoles and pyrrolo derivatives has been developed. These compounds are of interest due to their potential pharmacological properties. The route involves a novel synthesis method that could be applicable to the compound for creating diverse derivatives .

properties

IUPAC Name

2-(3-nitrophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-11-10-5-2-6-13(10)12(17)14(11)8-3-1-4-9(7-8)15(18)19/h1,3-4,7,10H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMUCICMDIXLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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